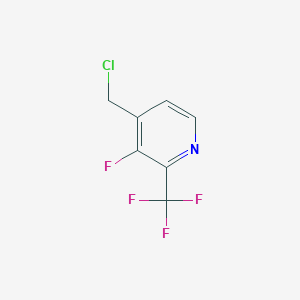

4-Chloromethyl-3-fluoro-2-(trifluoromethyl)pyridine

Vue d'ensemble

Description

4-Chloromethyl-3-fluoro-2-(trifluoromethyl)pyridine is a halogenated pyridine derivative. This compound is characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to a pyridine ring. The unique combination of these substituents imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloromethyl-3-fluoro-2-(trifluoromethyl)pyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2-fluoro-5-chloropyridine with trifluoromethylating agents such as trifluoromethyl bromide or trifluoromethyl boron fluoride under appropriate conditions . The reaction conditions often include the use of a base and a solvent to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination reactions using specialized equipment to handle the reactive and potentially hazardous reagents. The process is optimized to achieve high yields and purity of the final product, ensuring its suitability for various applications.

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloromethyl-3-fluoro-2-(trifluoromethyl)pyridine undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and coupling partners. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.

Applications De Recherche Scientifique

Agrochemical Applications

4-Chloromethyl-3-fluoro-2-(trifluoromethyl)pyridine plays a crucial role in the development of agrochemicals. Its derivatives are utilized as active ingredients in pesticides and herbicides. Notably:

- Fluazinam: A potent fungicide derived from TFMP structures, which demonstrates superior activity compared to traditional compounds. It disrupts respiration biochemistry in fungi, making it effective against various plant pathogens .

- Pyridalyl: Another derivative that has shown efficacy in pest control, particularly against insects resistant to conventional insecticides .

The incorporation of trifluoromethyl groups enhances the biological activity of these compounds, leading to improved efficacy in crop protection and reduced environmental impact compared to older chemical classes .

Pharmaceutical Applications

In pharmaceuticals, this compound is being investigated for its potential as an antiviral and antitumor agent. The presence of fluorine is known to enhance drug properties such as metabolic stability and bioavailability:

- Clinical Trials: Several compounds containing the TFMP structure are undergoing clinical trials, with promising results indicating their potential as new therapeutic agents. Approximately 40% of pharmaceutical compounds contain fluorine, with many incorporating trifluoromethyl structures for enhanced biological activity .

- Mechanism of Action: The unique structure allows for interactions with biological targets, which can lead to novel pathways for drug development .

Case Studies

Case Study 1: Fluazinam Development

Fluazinam was synthesized using 2,3-dichloro-5-(trifluoromethyl)pyridine as a key intermediate. The compound was found to possess higher fungicidal activity than its predecessors due to its ability to inhibit respiration in target organisms effectively.

Case Study 2: Antiviral Research

Research into antiviral agents has identified several TFMP derivatives that exhibit activity against viral infections. These compounds are currently being optimized for better efficacy and lower toxicity profiles.

Summary Table of Applications

| Application Area | Compound Name | Key Features | Status |

|---|---|---|---|

| Agrochemicals | Fluazinam | Potent fungicide; disrupts respiration | Marketed |

| Agrochemicals | Pyridalyl | Effective against resistant pests | Marketed |

| Pharmaceuticals | Various TFMP Derivatives | Potential antivirals/antitumors | Clinical Trials |

Mécanisme D'action

The mechanism by which 4-Chloromethyl-3-fluoro-2-(trifluoromethyl)pyridine exerts its effects is primarily through its interactions with molecular targets in chemical and biological systems. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with target molecules, influencing their activity and stability. The trifluoromethyl group, in particular, is known to increase the lipophilicity and metabolic stability of the compound, making it more effective in various applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloro-5-(trifluoromethyl)pyridine: Another halogenated pyridine derivative with similar applications in agrochemicals and pharmaceuticals.

3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: A closely related compound with comparable chemical properties and uses.

Uniqueness

4-Chloromethyl-3-fluoro-2-(trifluoromethyl)pyridine is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and stability. The combination of chlorine, fluorine, and trifluoromethyl groups in this particular configuration makes it especially valuable for the synthesis of complex molecules and the development of bioactive compounds.

Activité Biologique

4-Chloromethyl-3-fluoro-2-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of various organic molecules. The following sections will explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C7H4ClF4N

- Molecular Weight : 211.56 g/mol

- Structure :

- A pyridine ring substituted with a chloromethyl group at position 4.

- A fluorine atom at position 3.

- A trifluoromethyl group at position 2.

Antitumor Activity

Research indicates that compounds containing trifluoromethyl groups exhibit significant antitumor properties. For example, derivatives of pyridine have shown cytotoxic effects against various cancer cell lines. The introduction of the trifluoromethyl group has been linked to increased potency in inhibiting tumor growth.

Table 1: Antitumor Activity of Pyridine Derivatives

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory potential. Inhibitors of prolyl endopeptidase (PREP), which is involved in inflammatory processes, have shown promise in reducing inflammation in preclinical models. The mechanism involves the modulation of neutrophil recruitment and collagen degradation products.

Case Study: Inhibition of PREP

In a study focusing on the inhibition of PREP, it was found that compounds similar to this compound significantly reduced the levels of proline-glycine-proline (PGP), a peptide associated with inflammatory responses in chronic obstructive pulmonary disease (COPD) patients. This suggests that such compounds could be beneficial in managing inflammatory diseases without the immunosuppressive effects typically associated with corticosteroids .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in tumor progression and inflammatory pathways.

- Cellular Uptake : The presence of fluorine atoms enhances lipophilicity, facilitating better cellular uptake and bioavailability.

- Receptor Interaction : Trifluoromethyl groups can improve binding affinity to various biological targets, including receptors involved in cell signaling pathways.

Propriétés

IUPAC Name |

4-(chloromethyl)-3-fluoro-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF4N/c8-3-4-1-2-13-6(5(4)9)7(10,11)12/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKMFWNHAAUYDDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1CCl)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.